molecular formula C12H11F3N2O B5374769 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Numéro de catalogue B5374769
Poids moléculaire: 256.22 g/mol
Clé InChI: RFGHSTXLMDWLQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as DMCM, is a benzodiazepine derivative that has been widely used in scientific research for its ability to selectively bind to the GABA-A receptor. This receptor is an important target for the treatment of anxiety disorders, epilepsy, and other neurological conditions.

Mécanisme D'action

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one selectively binds to the GABA-A receptor and enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability. This mechanism of action is similar to other benzodiazepine derivatives, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. These effects are mediated by the GABA-A receptor and are dose-dependent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one in lab experiments is its high selectivity for the GABA-A receptor. This allows researchers to study the receptor in isolation and to investigate its specific role in different neurological conditions. However, one limitation of using 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body.

Orientations Futures

There are several future directions for research involving 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one. One area of interest is the development of new benzodiazepine derivatives with improved pharmacological properties, such as longer half-lives and greater selectivity for the GABA-A receptor. Another area of interest is the investigation of the role of the GABA-A receptor in different neurological conditions, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research into the biochemical and physiological effects of 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, particularly in relation to its potential as a treatment for anxiety disorders and epilepsy.

Méthodes De Synthèse

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride, followed by the addition of methyl magnesium bromide and trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain pure 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one.

Applications De Recherche Scientifique

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been extensively used in scientific research to study the GABA-A receptor and its role in the central nervous system. It has been shown to be a useful tool for investigating the molecular mechanisms of anxiety disorders, epilepsy, and other neurological conditions. 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has also been used as a model compound for the development of new benzodiazepine derivatives with improved pharmacological properties.

Propriétés

IUPAC Name

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-6-3-8-9(4-7(6)2)17-11(18)5-10(16-8)12(13,14)15/h3-4H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHSTXLMDWLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.